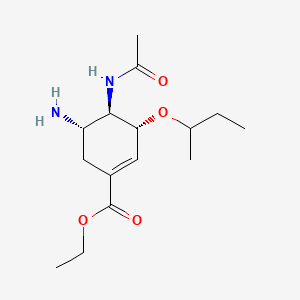

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

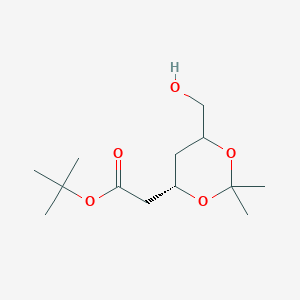

The synthesis of derivatives related to Oseltamivir, such as the key intermediate ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, involves a multi-step reaction starting from naturally occurring compounds like (-)-shikimic acid. This process involves esterification, ketalization, mesylation, and transketalization reactions to introduce the desired side chains and achieve the specific stereochemistry required for antiviral activity (Ji, 2003).

Aplicaciones Científicas De Investigación

Oseltamivir Resistance and Influenza Management

Neuraminidase Inhibitor Resistance : Oseltamivir, part of the neuraminidase inhibitors class, plays a crucial role in influenza management. However, the emergence of resistance, particularly in specific influenza strains (e.g., H275Y A(H1N1)), poses significant challenges. Continuous surveillance and molecular techniques improvement are critical for detecting and understanding resistant virus strains, which can influence treatment strategies and public health policies (Lee & Hurt, 2018).

Environmental Impact and Resistance Development

Environmental Concerns : The environmental persistence of Oseltamivir's active metabolite, oseltamivir carboxylate (OC), raises concerns about resistance development in natural influenza reservoirs, such as dabbling ducks. OC's presence in aquatic environments could contribute to resistance in wild birds, potentially affecting human health through transmission of resistant viruses (Järhult, 2012).

Pharmacokinetics and Drug Monitoring

Pharmacokinetic Insights : Understanding Oseltamivir's pharmacokinetic properties is essential for optimizing its therapeutic efficacy. This includes considerations for dosage adjustments based on renal function and body mass to ensure therapeutic concentrations are achieved promptly, especially in the context of influenza treatment (Jones, 2020).

Antiviral Strategies in Influenza and Beyond

Combination Therapies and Novel Antivirals : Research indicates the potential for combination therapies involving Oseltamivir and other antivirals to enhance treatment efficacy and mitigate resistance. The exploration of novel antiviral agents, including those targeting the influenza virus polymerase complex, is vital for expanding treatment options and addressing the limitations of current antiviral drugs (Hayden & Shindo, 2019).

Propiedades

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWBSYTVGZEABZ-IPCIMUCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir | |

CAS RN |

1052063-37-2 |

Source

|

| Record name | 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)